molecular formula C10H11NO3 B3035660 Allyl N-(2-(2-furyl)vinyl)carbamate CAS No. 338399-66-9

Allyl N-(2-(2-furyl)vinyl)carbamate

Cat. No.: B3035660
CAS No.: 338399-66-9
M. Wt: 193.2 g/mol
InChI Key: OFVSDMPPVLPTIY-AATRIKPKSA-N
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Description

Allyl N-(2-(2-furyl)vinyl)carbamate is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol .


Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of an allyl group (prop-2-en-1-yl), a carbamate group (N-[(E)-2-(furan-2-yl)ethenyl]), and a furanyl group (2-furanyl) .


Chemical Reactions Analysis

The primary amine substrate undergoes N-arylation in the presence of a monophosphine-supported palladium (0) catalyst . After the first transformation is complete, an in situ ligand exchange process is effected via the addition of a bisphosphine to the reaction mixture, and then a second aryl bromide is added to provide the desired heterocycle in a one-pot process .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 277.2±40.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Rhodium-Catalyzed Allylation

The rhodium(III)-catalyzed allylation of enol carbamates, including compounds similar to Allyl N-(2-(2-furyl)vinyl)carbamate, is a notable application. This process facilitates the production of allylic alcohols and terminal allylated products, which are significant in both biological and synthetic chemistry contexts (Sharma et al., 2016).

Platinum-Catalyzed Cyclization

Platinum-catalyzed reactions involving carbamates, such as this compound, lead to the formation of 5-vinyloxazolidinones. This method is highly effective regardless of the substitution at nitrogen and oxygen atoms, expanding the range of biologically active compounds that can be synthesized (Yoon et al., 2012).

Synthesis of Furo[2,3-f]isoindoles

The IMDAV reaction between 3-(furyl)allylamines and α,β-unsaturated acid anhydrides, involving compounds akin to this compound, allows for the efficient synthesis of hexahydro-4H-furo[2,3-f]isoindoles. This reaction is integral in creating complex molecular structures with applications in medicinal and synthetic chemistry (Zubkov et al., 2016).

Palladium-Catalyzed Reactions

The palladium-catalyzed coupling reactions involving (Z)-vinyl carbamates, a group that includes this compound, are significant in synthesizing various organic compounds. This methodology demonstrates the efficient creation of compounds with controlled geometries, which are useful in various chemical syntheses (Porée et al., 2004).

Lithiation-Borylation Reactions

The lithiation-borylation reaction of carbamates, like this compound, is essential for producing enantioenriched homoallylic alcohols. These reactions demonstrate a route to control stereochemistry in complex organic molecules, useful in pharmaceutical and synthetic organic chemistry (Althaus et al., 2010).

Properties

IUPAC Name

prop-2-enyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-14-10(12)11-6-5-9-4-3-8-13-9/h2-6,8H,1,7H2,(H,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSDMPPVLPTIY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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